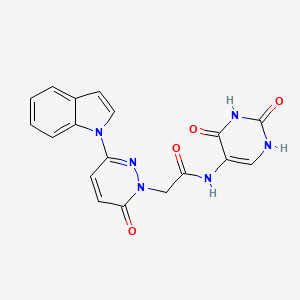
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex chemical compound comprising multiple functional groups including a quinoline, oxadiazole, and ethoxyphenyl moieties. This makes it a unique subject of study in various scientific fields due to its potential pharmacological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves multiple steps starting from basic organic building blocks. Typical procedures may include:
Formation of 3,4-dihydroquinolin-1(2H)-yl intermediates: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Synthesis of 1,3,4-oxadiazole derivatives: This generally involves the reaction of hydrazides with carboxylic acids or their derivatives.
Thioether bond formation: The linking of oxadiazole with quinoline through a sulfur bridge can be done using thiolation reactions.
Final step: Coupling of 4-ethoxyphenyl with the intermediate to form the desired product, often requiring catalysts or specific solvents to achieve high yield and purity.
Industrial Production Methods: The large-scale production of this compound would follow similar synthetic routes but optimized for efficiency, cost, and environmental impact. This often involves continuous flow techniques, use of greener solvents, and recycling of catalysts.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions particularly at the quinoline moiety.
Reduction: Reduction reactions might be used to modify the oxadiazole ring.
Substitution: Substitution reactions can occur at various positions, especially on the ethoxyphenyl ring.
Common Reagents and Conditions: These reactions often involve reagents like hydrogen peroxide for oxidation, hydrazine for reduction, and halogens or nucleophiles for substitution reactions.
Major Products Formed:
Oxidation: Yields oxidized derivatives with potential for different bioactivities.
Reduction: Forms reduced versions that might be useful for further functionalization.
Substitution: Creates a variety of substituted analogs, expanding the compound's utility in different contexts.
科学的研究の応用
In Chemistry:
Used in studies of synthetic methodologies for heterocyclic compounds.
Investigation of its reaction mechanisms and potential as a building block for more complex molecules.
In Biology and Medicine:
Potential antimicrobial, antiviral, or anticancer properties.
Studied for its activity against specific biological targets like enzymes or receptors.
In Industry:
Possible applications in the development of novel materials or coatings.
Uses in the synthesis of pharmaceuticals and agrochemicals due to its complex structure and functional groups.
作用機序
The exact mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects depends on its specific application. For biological activities, it may involve:
Molecular Targets: Interaction with specific proteins, DNA, or enzymes.
Pathways: Disruption or modification of cellular processes like signal transduction, metabolic pathways, or gene expression.
類似化合物との比較
Quinoline derivatives: Structurally similar but might lack the oxadiazole moiety, affecting their biological activities.
Oxadiazole derivatives:
Uniqueness: The combination of quinoline and oxadiazole linked by a sulfur bridge and the presence of an ethoxyphenyl group makes this compound unique. It provides a versatile scaffold for developing new molecules with potentially superior properties compared to its analogs.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-2-26-17-11-9-16(10-12-17)20-22-23-21(27-20)28-14-19(25)24-13-5-7-15-6-3-4-8-18(15)24/h3-4,6,8-12H,2,5,7,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKIJNVYEHYUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2627629.png)


![5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2627633.png)

![2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2627636.png)



![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methoxybenzamide](/img/structure/B2627642.png)

